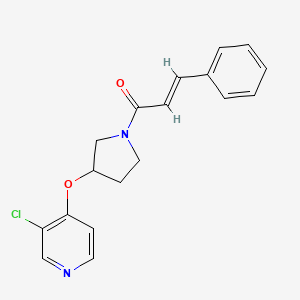

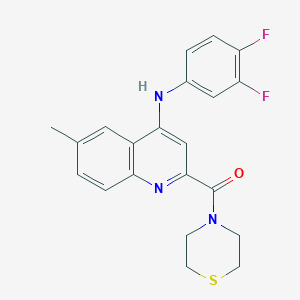

(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one, also known as AR-A014418, is a selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays an important role in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. AR-A014418 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease.

科学的研究の応用

Electropolymerization and Conducting Polymers

Research on derivatized bis(pyrrol-2-yl) arylenes, including compounds with pyrrolidinyl and pyridinyl groups, focuses on their electropolymerization to produce conducting polymers. These materials, synthesized from low oxidation potential monomers, exhibit stability in their conducting form due to their low oxidation potentials. The significance lies in their potential applications in electronic devices, offering advancements in material properties such as conductivity and stability (G. Sotzing et al., 1996).

Pyridyl Polyheterocyclic Compounds

The synthesis and antibacterial evaluation of pyridyl polyheterocyclic oxime-ether Schiff bases, containing triazole and oxadiazole subunits, represent another application area. These compounds have shown in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antibacterial agents (Guo-qiang Hu et al., 2006).

Catalysis and Organic Reactions

Complexes of Ru(II), Pd(II), and Pt(II) with seleno and thio derivatives of pyrrolidine have been synthesized and applied as catalysts in organic reactions. These studies provide insights into the structural characteristics and catalytic efficiency, including applications in Heck and Suzuki–Miyaura coupling reactions and the oxidation of alcohols. Such research underscores the versatility of pyrrolidine derivatives in catalysis, offering pathways to more efficient and selective synthetic processes (Pradhumn Singh et al., 2009).

Supramolecular Chemistry

Studies on the supramolecular architectures of novel ultrasonically synthesized hydrazones with pyridine bases explore the importance of hydrogen bonding in structural stabilization. This research highlights the role of non-covalent interactions in materials architecture, offering insights into the design of materials with specific properties based on molecular assembly and interactions (M. Khalid et al., 2021).

特性

IUPAC Name |

(E)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2/c19-16-12-20-10-8-17(16)23-15-9-11-21(13-15)18(22)7-6-14-4-2-1-3-5-14/h1-8,10,12,15H,9,11,13H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTYGRBFBDLQLR-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2971983.png)

![N-cyclohexyl-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2971985.png)

![Ethyl 2-[[4-(3-methylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2971992.png)

![3-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2971993.png)

![N-(4-fluorophenyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide](/img/structure/B2971995.png)

![rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid](/img/structure/B2971996.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidin-5-one](/img/structure/B2971998.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2972001.png)

![2-(2-Chlorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2972002.png)